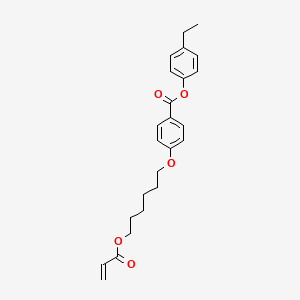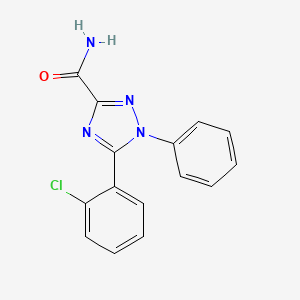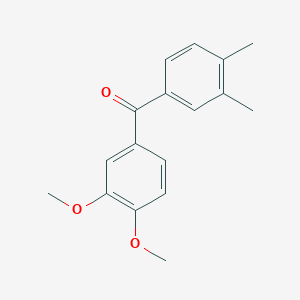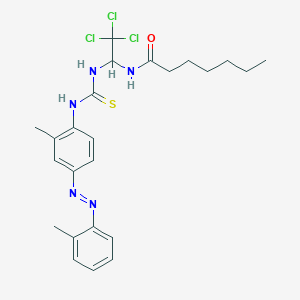
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate is an organic compound with a complex structure that includes both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-ethylphenol with 4-hydroxybenzoic acid to form an intermediate ester. This intermediate is then reacted with 6-bromohexanoic acid under basic conditions to introduce the hexoxy group. Finally, the prop-2-enoyloxy group is introduced through a reaction with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of (4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The ester groups can undergo hydrolysis, releasing active compounds that exert their effects through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-ethylphenyl) 4-(6-methoxyhexoxy)benzoate
- (4-ethylphenyl) 4-(6-butoxyhexoxy)benzoate
- (4-ethylphenyl) 4-(6-ethoxyhexoxy)benzoate
Uniqueness
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate is unique due to the presence of the prop-2-enoyloxy group, which can participate in additional chemical reactions such as polymerization. This makes it particularly useful in the synthesis of advanced materials with specific properties.
Properties
CAS No. |
558467-39-3 |
|---|---|
Molecular Formula |
C24H28O5 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate |
InChI |
InChI=1S/C24H28O5/c1-3-19-9-13-22(14-10-19)29-24(26)20-11-15-21(16-12-20)27-17-7-5-6-8-18-28-23(25)4-2/h4,9-16H,2-3,5-8,17-18H2,1H3 |
InChI Key |
ZBUSNVSMNNRMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid](/img/structure/B14148024.png)

![4-[(2-Methoxyphenyl)amino]benzonitrile](/img/structure/B14148040.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)
![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)





![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)

![5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14148093.png)
